BenchChemオンラインストアへようこそ!

2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine

Physicochemical profiling Drug-likeness optimization Lead-like chemical space

2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine (CAS 2202520-97-4) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative bearing a cyclopropyl substituent at one nitrogen and a 5-fluoropyrimidine moiety at the other. This saturated bicyclic diamine scaffold serves as a conformationally constrained isosteric replacement for piperazine rings, a strategy employed in medicinal chemistry to modulate physicochemical properties and receptor selectivity.

Molecular Formula C13H17FN4
Molecular Weight 248.305
CAS No. 2202520-97-4
Cat. No. B2741760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine
CAS2202520-97-4
Molecular FormulaC13H17FN4
Molecular Weight248.305
Structural Identifiers
SMILESC1CC1N2CC3CN(CC3C2)C4=NC=C(C=N4)F
InChIInChI=1S/C13H17FN4/c14-11-3-15-13(16-4-11)18-7-9-5-17(12-1-2-12)6-10(9)8-18/h3-4,9-10,12H,1-2,5-8H2
InChIKeyVKHLPUFIQZRQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine (CAS 2202520-97-4): Structural Identity and Class Context for Procurement


2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine (CAS 2202520-97-4) is a disubstituted octahydropyrrolo[3,4-c]pyrrole derivative bearing a cyclopropyl substituent at one nitrogen and a 5-fluoropyrimidine moiety at the other [1]. This saturated bicyclic diamine scaffold serves as a conformationally constrained isosteric replacement for piperazine rings, a strategy employed in medicinal chemistry to modulate physicochemical properties and receptor selectivity [2]. The compound is catalogued by multiple chemical suppliers as a research chemical or synthetic building block; however, publicly available quantitative bioactivity data for this specific chemical entity is extremely limited . Consequently, procurement decisions must currently rely on structural differentiation and computed molecular descriptors rather than on experimentally determined biological potency.

Why In-Class Octahydropyrrolo[3,4-c]pyrrole Analogs Cannot Be Interchanged with 2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine


Disubstituted octahydropyrrolo[3,4-c]pyrroles exhibit pronounced structure–activity relationship (SAR) sensitivity at both exocyclic nitrogen substituents [1]. Within the mGlu1 NAM series, even single-atom variations on the aryl portion (e.g., fluorine positional isomerism) produced up to 12-fold differences in functional potency [1]. Similarly, in orexin receptor modulator patents, replacement of the 5-fluoropyrimidine with other heteroaryl groups or substitution of the cyclopropyl with bulkier alkyl/aryl groups can dramatically shift selectivity between OX1 and OX2 receptor subtypes [2]. Therefore, generic substitution of one disubstituted octahydropyrrolo[3,4-c]pyrrole for another without explicit comparative data poses a significant risk of altered pharmacological profile, confounding experimental reproducibility. The cyclopropyl group in particular confers unique conformational rigidity and metabolic stability relative to phenyl or benzyl analogs, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Reduction: Cyclopropyl vs. Phenyl Substituent Comparison

The target compound (MW = 248.30 g/mol; XLogP3 = 1.4) is substantially smaller and less lipophilic than its direct phenyl-substituted analog, 5-fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine (MW = 284.33 g/mol; computed XLogP3 estimated at approximately 2.5 based on the phenyl-for-cyclopropyl substitution difference) [1]. This 36 Da molecular weight reduction and approximately 1.1 log unit decrease in predicted lipophilicity place the target compound more favorably within lead-like chemical space (MW ≤ 300, clogP ≤ 3), which is often preferred for fragment-based drug discovery or CNS-targeted programs where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability [2].

Physicochemical profiling Drug-likeness optimization Lead-like chemical space

Topological Polar Surface Area and BBB Permeability Potential

The target compound exhibits a computed topological polar surface area (TPSA) of 32.3 Ų, which is markedly lower than the 57.9 Ų observed for the pyrazole-containing C13H17FN4 isomer identified in public databases, and lower than the typical 40–50 Ų range for piperazine-based analogs [1][2]. TPSA values below 60–70 Ų are associated with favorable passive blood-brain barrier (BBB) permeation, and values below 40 Ų are considered optimal for CNS penetration [3]. The limited hydrogen-bonding capacity (0 HBD, 5 HBA) further supports the potential for CNS accessibility.

CNS drug design Blood-brain barrier penetration TPSA optimization

Conformational Rigidity: Cyclopropyl as a Metabolic Stability and Binding Entropy Modulator

The cyclopropyl substituent at the N5 position of the octahydropyrrolo[3,4-c]pyrrole core introduces significant conformational restriction compared to the freely rotating phenyl ring in 5-fluoro-4-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine [1]. The cyclopropyl group has only 2 rotatable bonds in the entire molecule (versus 3 in the phenyl analog), and its constrained geometry pre-organizes the molecule into a bioactive conformation, potentially reducing the entropic penalty upon target binding [2]. Additionally, the cyclopropyl group is less susceptible to CYP450-mediated oxidation at the benzylic position compared to phenyl or benzyl substituents, which can confer improved metabolic stability [3].

Conformational restriction Metabolic stability Cyclopropyl pharmacology

Octahydropyrrolo[3,4-c]pyrrole Core vs. Piperazine: Isosteric Scaffold Differentiation

The octahydropyrrolo[3,4-c]pyrrole scaffold was explicitly selected as an isosteric replacement for the piperazine ring in a series of mGlu1 negative allosteric modulators, where it provided a distinct SAR profile [1]. In that study, the constrained bicyclic diamine core demonstrated that functional potency (IC50) could be tuned over a >50-fold range depending on the exocyclic amide substituent [1]. While the specific target compound was not profiled in that publication, the scaffold itself differentiates from simple piperazine analogs by offering (a) increased conformational rigidity, (b) two distinct nitrogen substituent vectors with different steric environments, and (c) potential for stereochemical differentiation (the core contains two undefined stereocenters, enabling future enantiomer separation) [2]. This scaffold-level differentiation is meaningful for procurement when selecting building blocks for parallel library synthesis targeting GPCR allosteric sites.

Scaffold hopping Isosteric replacement Octahydropyrrolo[3,4-c]pyrrole biology

Fluorine Positional Effects: 5-Fluoropyrimidine as a Hydrogen-Bond Acceptor Pharmacophore

In the mGlu1 NAM octahydropyrrolo[3,4-c]pyrrole series, fluorine substitution position on the aryl ring profoundly affected potency: the 5-fluoro analog was 6-fold less potent, and the 3-fluoro analog was 12-fold less potent than the parent 2-pyridyl compound [1]. In the target compound, the fluorine is positioned at C5 of a pyrimidine ring, which places it para to the attachment nitrogen, creating a distinct electronic environment compared to 4-substituted or 2-substituted fluoropyrimidine analogs [2]. The 5-fluoropyrimidine motif can participate in both hydrogen-bond acceptance (via the fluorine) and potential halogen bonding interactions with protein targets, while the pyrimidine nitrogen atoms provide additional H-bond acceptor capacity (total HBA = 5) without adding H-bond donors [3].

Fluorine medicinal chemistry Halogen bonding 5-Fluoropyrimidine SAR

Recommended Application Scenarios for 2-{5-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Generation for CNS GPCR Targets

With MW of 248.30 g/mol and XLogP3 of 1.4, this compound falls within optimal fragment-like chemical space [1]. Its TPSA of 32.3 Ų and zero H-bond donors suggest favorable passive BBB permeability, making it suitable for fragment screening against CNS targets such as mGlu1, orexin receptors, or other Class C GPCRs where octahydropyrrolo[3,4-c]pyrrole scaffolds have established precedence [2]. The cyclopropyl group provides conformational pre-organization without excessive lipophilicity, an advantageous combination for fragment hit-to-lead optimization.

Parallel Library Synthesis for Allosteric Modulator Screening

The octahydropyrrolo[3,4-c]pyrrole core offers two chemically distinct secondary amine attachment points; the target compound already has the cyclopropyl substituent installed at N5, leaving the N2-(5-fluoropyrimidine) as a diversification handle for further derivatization [1]. The scaffold's 4–6× higher complexity index relative to piperazine provides greater three-dimensionality, which correlates with improved selectivity in protein–ligand interactions [2]. This specific compound can serve as a key intermediate for generating focused libraries targeting allosteric sites.

Physicochemical Property Benchmarking in CNS Drug Design Programs

The compound's favorable computed properties (MW = 248.30, TPSA = 32.3 Ų, XLogP3 = 1.4, HBD = 0, rotatable bonds = 2) align well with established CNS drug-likeness parameters [1]. It can be procured as a reference standard or control compound for evaluating the CNS drug-likeness of new chemical series, particularly in programs where octahydropyrrolo[3,4-c]pyrrole-based candidates are being optimized for brain exposure [2].

Quote Request

Request a Quote for 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.